2-(1,3-Benzoxazol-2-yl)propan-1-amine
CAS No.: 1249255-95-5
Cat. No.: VC2558047
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249255-95-5 |
---|---|
Molecular Formula | C10H12N2O |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 2-(1,3-benzoxazol-2-yl)propan-1-amine |
Standard InChI | InChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 |
Standard InChI Key | FYGVUVGJGNEHCM-UHFFFAOYSA-N |
SMILES | CC(CN)C1=NC2=CC=CC=C2O1 |
Canonical SMILES | CC(CN)C1=NC2=CC=CC=C2O1 |
Introduction
Chemical Properties and Structure
2-(1,3-Benzoxazol-2-yl)propan-1-amine possesses distinctive chemical and structural characteristics that define its reactivity and biological potential.
Basic Chemical Information
The compound exists in both free base and salt forms, with the dihydrochloride salt being commonly used in research applications. Table 1 summarizes the key chemical properties of the free base form:
Table 1: Chemical Properties of 2-(1,3-Benzoxazol-2-yl)propan-1-amine
Property | Value |
---|---|
CAS Number | 1249255-95-5 |
Molecular Formula | C10H12N2O |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 2-(1,3-benzoxazol-2-yl)propan-1-amine |
Standard InChI | InChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 |
InChI Key | FYGVUVGJGNEHCM-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C1=NC2=CC=CC=C2O1 |
Physical Appearance | Typically a crystalline powder |
The dihydrochloride salt form, which is more commonly utilized in research settings due to its enhanced solubility in aqueous systems, has the following properties:
Table 2: Chemical Properties of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride
Property | Value |
---|---|
CAS Number | 2060037-06-9 |
Molecular Formula | C10H14Cl2N2O |
Molecular Weight | 249.14 g/mol |
IUPAC Name | 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride |
Standard InChI | InChI=1S/C10H12N2O.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H |
InChI Key | REQDSETYIUXMHS-UHFFFAOYSA-N |
SMILES | CC(CN)C1=NC2=CC=CC=C2O1.Cl.Cl |
Physical Form | Powder |
Storage Temperature | Room Temperature |
Structural Features
The molecule consists of three primary structural components:
-
A benzoxazole heterocyclic ring system (consisting of a benzene ring fused to an oxazole ring)
-
A propan-1-amine side chain
-
A methyl substituent at the alpha position of the side chain
This structural arrangement contributes to the compound's ability to interact with various biological targets, particularly through hydrogen bonding via the amine group and π-π interactions through the aromatic benzoxazole system .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-(1,3-Benzoxazol-2-yl)propan-1-amine and related benzoxazole derivatives.
Cyclization of Aminophenols
One established method for synthesizing the benzoxazole core structure involves the cyclization of o-aminophenols with appropriate reagents. A notable approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of a Lewis acid catalyst:
Protocol:
-
o-Aminophenol (0.9 mmol; 1 equiv) and NCTS (1.35 mmol; 1.5 equiv) are dissolved in 1,4-dioxane (4 mL)
-
BF3·Et2O (1.8 mmol; 2 equiv) is added dropwise
-
The mixture is refluxed overnight (24-30 h)
-
After cooling to room temperature, the mixture is quenched with saturated NaHCO3
-
The product is extracted with ethyl acetate, dried, and purified by column chromatography
This methodology is particularly valuable due to its operational simplicity, use of non-toxic reagents, and broad substrate scope.
Smiles Rearrangement Approach
Another effective approach for introducing the amine functionality utilizes the Smiles rearrangement:
Protocol:
-
Benzoxazole-2-thiol (0.6 mmol, 1 equiv) and an appropriate amine (1.2 mmol, 2 equiv) are combined with a base such as Et3N (1.2 mmol, 2 equiv) in toluene
-
The reaction mixture is refluxed for 4 hours
-
After cooling, the product is extracted with ethyl acetate, dried, and purified
This method is notable for its wide amine scope, short reaction time, and metal-free approach, making it environmentally friendly and suitable for industrial scale-up.
Microwave-Assisted Synthesis
More recent developments include microwave-assisted synthesis methods, which offer advantages such as:
-
Shortened reaction times
-
Improved yields
-
Reduced formation of by-products
-
Environmentally friendly conditions (often using water as a reaction medium)
A relevant example involves the microwave radiation of benzamide compounds in water under alkaline conditions to generate the benzoxazole ring system efficiently .
Biological Activities
2-(1,3-Benzoxazol-2-yl)propan-1-amine and related benzoxazole derivatives exhibit diverse biological activities that have prompted extensive research into their therapeutic potential.
Antimicrobial Properties
The benzoxazole scaffold, including derivatives similar to 2-(1,3-benzoxazol-2-yl)propan-1-amine, has demonstrated significant antimicrobial activity. Research findings indicate:
Table 3: Antimicrobial Activity of Benzoxazole Derivatives
Pathogen | Activity Type | Typical MIC Range |
---|---|---|
Bacillus subtilis | Antibacterial | 32-64 µg/mL |
Candida albicans | Antifungal | 64-128 µg/mL |
Gram-positive bacteria | Antibacterial | 16-128 µg/mL |
Gram-negative bacteria | Antibacterial | 32-256 µg/mL |
The compound's unique chemical structure is believed to provide microbicidal properties that could be valuable in developing agents to protect materials from microbial degradation.
Enzyme Inhibition
Compounds containing the benzoxazole moiety have shown potential in inhibiting specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects. While specific data for 2-(1,3-benzoxazol-2-yl)propan-1-amine is limited, structurally related compounds have demonstrated:
-
Inhibition of kinases involved in cell signaling
-
Modulation of enzymes in inflammatory pathways
-
Interference with bacterial cellular processes
Applications in Research and Development
The compound's structural features and biological activities make it valuable in various research contexts.
Building Block in Organic Synthesis
2-(1,3-Benzoxazol-2-yl)propan-1-amine serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The compound's functional groups offer multiple points for further derivatization:
-
The primary amine group can participate in various reactions (amide formation, reductive amination, etc.)
-
The benzoxazole core can undergo electrophilic aromatic substitution
-
The chiral center at the propan-1-amine side chain provides opportunities for stereoselective chemistry
Pharmaceutical Research
The compound has attracted interest in drug discovery programs, particularly in the following therapeutic areas:
-
Antimicrobial agents - leveraging the inherent antibacterial and antifungal properties
-
Anti-cancer research - based on observed cytotoxic effects against various cancer cell lines
-
Central nervous system active agents - exploiting potential interactions with neurotransmitter systems
Structure-activity relationship (SAR) studies on benzoxazole derivatives suggest that modifications of the benzoxazole ring and the amine substituents can significantly enhance biological activity and selectivity.
Material Science Applications
While less extensively documented, benzoxazole-containing compounds have also found applications in materials science, particularly in:
-
Development of fluorescent probes and sensors
-
Creation of novel polymeric materials with specific physical properties
-
Design of surface-active agents with antimicrobial properties
Hazard Type | Classification |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315 (Causes skin irritation) |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) |
Current Research and Future Directions
Research on 2-(1,3-benzoxazol-2-yl)propan-1-amine and related compounds continues to evolve in several directions.
Recent Research Findings
Recent studies have focused on exploring the structure-activity relationships of benzoxazole derivatives to enhance their selectivity and potency for specific biological targets. Key findings include:
-
Modification of the benzoxazole ring can significantly affect antimicrobial activity
-
The introduction of specific substituents at the propan-1-amine side chain can enhance cytotoxicity against cancer cells
-
The development of more efficient synthetic pathways has improved accessibility to these compounds and their derivatives
Future Research Directions
Several promising avenues for future research include:
-
Development of benzoxazole-based compounds with enhanced selectivity for specific pathogens
-
Exploration of the mechanisms underlying the anticancer activities observed in preliminary studies
-
Investigation of potential applications in neuropharmacology based on receptor binding properties
-
Improvement of synthetic methodologies to enable large-scale production with enhanced efficiency and reduced environmental impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume